6-Chloroimidazo[1,2-b]pyridazine Hydrochloride: A Core Scaffold for Kinase Inhibitor Drug Discovery
6-Chloroimidazo[1,2-b]pyridazine Hydrochloride: A Core Scaffold for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroimidazo[1,2-b]pyridazine hydrochloride is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. While detailed experimental data on this specific salt is limited, the imidazo[1,2-b]pyridazine core structure is a "privileged scaffold" that forms the basis for a wide range of biologically active molecules. Derivatives of this scaffold have shown significant promise as potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and other therapeutic areas. This technical guide provides a comprehensive overview of the basic properties of 6-chloroimidazo[1,2-b]pyridazine hydrochloride, detailed synthetic protocols, and an in-depth look at the pharmacological significance of the broader imidazo[1,2-b]pyridazine class of compounds, with a focus on their role as kinase inhibitors.
Core Compound Properties
Table 1: Physicochemical Properties of 6-Chloroimidazo[1,2-b]pyridazine Hydrochloride
| Property | Value | Source |
| IUPAC Name | 6-chloroimidazo[1,2-b]pyridazine;hydrochloride | N/A |
| CAS Number | 13493-79-3 | N/A |
| Molecular Formula | C₆H₅Cl₂N₃ | [1] |
| Molecular Weight | 190.03 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | BSHQWSFYUQCQMB-UHFFFAOYSA-N | [1] |
| SMILES | Cl.Clc1ccc2nccn2n1 | [1] |
Table 2: Physicochemical Properties of 6-Chloroimidazo[1,2-b]pyridazine (Free Base)
| Property | Value | Source |
| CAS Number | 6775-78-6 | N/A |
| Molecular Formula | C₆H₄ClN₃ | N/A |
| Molecular Weight | 153.57 g/mol | N/A |
| Appearance | Brown solid | |
| Melting Point | 114-116 °C | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), 7.76 (d, J=12.0 Hz, 1H) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | 149.3, 136.1, 128.7, 126.1, 124.0, 118.8 | |
| ESI-MS (m/z) | 154.2 [M+H]⁺ |
Experimental Protocols
The synthesis of 6-chloroimidazo[1,2-b]pyridazine hydrochloride typically involves the synthesis of the free base followed by salt formation.
Synthesis of 6-chloroimidazo[1,2-b]pyridazine (Free Base)
A common method for the synthesis of the 6-chloroimidazo[1,2-b]pyridazine core involves the condensation of 6-chloropyridazin-3-amine with chloroacetaldehyde.
Materials:
-
6-chloropyridazin-3-amine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
Procedure:
-
A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.
-
Water is distilled off to obtain a brown-yellow solid.
-
The crude product is stirred with 100 mL of ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
-
Yield: 20 g (70.0%).
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Hydrochloride
The hydrochloride salt can be prepared by treating the free base with hydrochloric acid. A patent describes a method where the hydrochloride salt is directly isolated from the reaction mixture.[2]
Materials:
-
6-amino-3-chloropyridazine
-
Monochloroacetaldehyde
-
Ethanol
Procedure:
-
6-amino-3-chloropyridazine is reacted with monochloroacetaldehyde in a suitable solvent such as ethanol.[2]
-
The reaction mixture is refluxed for approximately 3 hours.[2]
-
After completion of the reaction, the mixture is concentrated under reduced pressure.[2]
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Ethanol is added to the residue for azeotropic dehydration.[2]
-
More ethanol is added, and the precipitated crystals of 6-chloroimidazo[1,2-b]pyridazine hydrochloride are collected by filtration.[2]
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The crystals are washed with ethanol and dried under reduced pressure.[2]
Pharmacological Significance and Signaling Pathways
The imidazo[1,2-b]pyridazine scaffold is a key component in a multitude of kinase inhibitors. These derivatives have demonstrated potent activity against several important cancer and inflammatory targets.
PI3K/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Several imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[3][4] For instance, compound 11 from a recent study exhibited excellent inhibitory activity against PI3Kα and mTOR.[4]
Below is a simplified representation of the PI3K/mTOR signaling pathway and the point of inhibition by imidazo[1,2-b]pyridazine derivatives.
PI3K/mTOR Signaling Pathway Inhibition
Tyk2 Signaling Pathway Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[5] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of Tyk2, targeting its pseudokinase (JH2) domain.[5][6] This selective inhibition modulates the downstream signaling of cytokines like IL-12, IL-23, and Type I interferons.
The following diagram illustrates the role of Tyk2 in cytokine signaling and its inhibition by imidazo[1,2-b]pyridazine derivatives.
Tyk2 Signaling Pathway Inhibition
Other Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other important kinase targets. Derivatives have been developed as potent inhibitors of:
-
Anaplastic Lymphoma Kinase (ALK): These are being investigated for the treatment of non-small cell lung cancer.[7]
-
Bruton's Tyrosine Kinase (BTK): These show promise in treating B-cell malignancies.[8]
-
Transforming growth factor-β activated kinase (TAK1): These are being explored for their potential against multiple myeloma.[9]
Experimental and Synthetic Workflow
The general workflow for the synthesis and utilization of 6-chloroimidazo[1,2-b]pyridazine hydrochloride in a drug discovery context is outlined below.
Synthetic and Drug Discovery Workflow
Conclusion
6-Chloroimidazo[1,2-b]pyridazine hydrochloride, and the parent scaffold, represent a highly valuable starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The synthetic accessibility of this core and the proven track record of its derivatives in targeting key signaling pathways in cancer and inflammatory diseases underscore its importance in modern drug discovery. This guide provides a foundational understanding of the basic properties, synthesis, and pharmacological potential of this important chemical entity, serving as a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships of novel derivatives based on this scaffold is likely to yield the next generation of targeted therapies.
References
- 1. 6-Chloroimidazo[1,2-b]pyridazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
